4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Overview
Description
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a benzylcarbamoyl group, a tert-butyl group, and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the benzylcarbamoyl group and the incorporation of the tert-butyl and tetrahydrobenzothiophene moieties. One common method involves the use of an acyltransferase from Mycobacterium smegmatis to form the amide bond in water, achieving high yields and rapid reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale biotransformations using enzymatic processes, which are more sustainable and cost-efficient compared to traditional chemical synthesis. These methods leverage the stability and high substrate-to-catalyst ratios of enzymes like acyltransferases to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzylcarbamoyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The tert-butyl and tetrahydrobenzothiophene moieties contribute to the compound’s overall stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: This compound shares the tert-butyl group and has similar chemical properties.
[3-(Benzylcarbamoyl)phenyl]boronic acid: This compound contains the benzylcarbamoyl group and is used in similar chemical reactions.
Uniqueness
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[3-(benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-24(2,3)16-9-10-17-18(13-16)31-23(26-19(27)11-12-20(28)29)21(17)22(30)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIZBXMEFASBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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